molecular formula C24H27ClN4O3S2 B2602161 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216529-01-9

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2602161
CAS No.: 1216529-01-9
M. Wt: 519.08
InChI Key: KWIRZKDTLVXRDF-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzo[d]thiazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the ethoxy group and the morpholinopropyl side chain. Common reagents used in these reactions include ethyl bromide, morpholine, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the benzo[d]thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives with different substituents on the aromatic ring or side chains. Examples include:

  • N-(4-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide
  • N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide

Uniqueness

The uniqueness of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride lies in its specific substituents, which may confer distinct biological activities or chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2.ClH/c1-2-31-18-8-5-10-20-21(18)26-24(33-20)28(12-6-11-27-13-15-30-16-14-27)23(29)22-25-17-7-3-4-9-19(17)32-22;/h3-5,7-10H,2,6,11-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIRZKDTLVXRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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